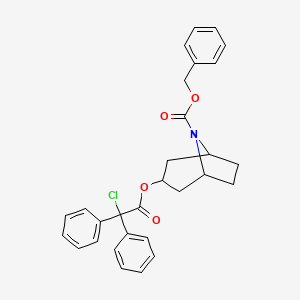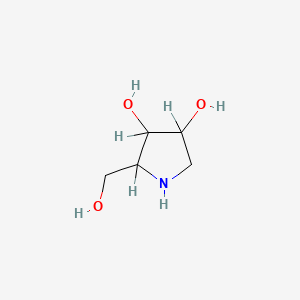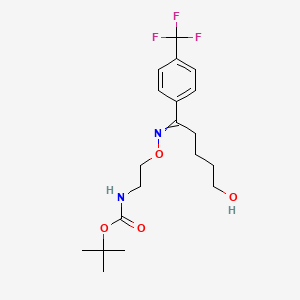
5-(3-Azidopropyl)-UTP •4TEA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Azidopropyl)-UTP •4TEA is a compound that belongs to the class of nucleoside analogs. It is a modified uridine triphosphate molecule where the uridine is substituted with a 3-azidopropyl group. This compound is primarily used in click chemistry due to the presence of the azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions. This makes it a valuable tool in various scientific research applications, including labeling and tracking DNA synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Azidopropyl)-UTP •4TEA typically involves the modification of uridine triphosphate. The process begins with the protection of the hydroxyl groups of uridine, followed by the introduction of the 3-azidopropyl group. This is achieved through a series of nucleophilic substitution reactions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Azidopropyl)-UTP •4TEA undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is used in bioconjugation applications.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) and is performed under mild conditions, often in aqueous solutions.
Major Products Formed
Triazoles: The primary products formed from CuAAC and SPAAC reactions are triazole derivatives, which are stable and can be used for further functionalization.
Applications De Recherche Scientifique
5-(3-Azidopropyl)-UTP •4TEA has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in labeling and tracking DNA synthesis, as well as in the study of nucleic acid interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of targeted drug delivery.
Industry: Applied in the production of functionalized materials and nanotechnology.
Mécanisme D'action
The mechanism of action of 5-(3-Azidopropyl)-UTP •4TEA involves its incorporation into nucleic acids during DNA synthesis. The azide group allows for subsequent click chemistry reactions, enabling the labeling and tracking of DNA. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The pathways involved are primarily related to DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Azidopropyl)uridine: Another nucleoside analog with similar click chemistry applications.
3-Azidopropyltriethoxysilane: Used in the preparation of functionalized materials through click chemistry.
Azidopropyl-functionalized GalNAc: Utilized in the synthesis of glycosylated compounds.
Uniqueness
5-(3-Azidopropyl)-UTP •4TEA is unique due to its triphosphate moiety, which allows for its incorporation into nucleic acids. This feature distinguishes it from other azidopropyl compounds that do not have this capability. Its ability to participate in click chemistry reactions while being part of nucleic acid structures makes it a valuable tool in both basic and applied research.
Propriétés
Numéro CAS |
1354419-13-8 |
|---|---|
Formule moléculaire |
C₃₆H₈₀N₉O₁₅P₃ |
Poids moléculaire |
971.99 |
Synonymes |
5-(3-Azidopropyl)-uridine 5’-(tetrahydrogen triphosphate) Compd. with N,N-diethylethanamine (1:4); 5-(3-Azidopropyl)-uridine 5’-Triphosphate •4TEA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



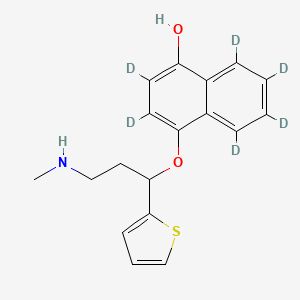
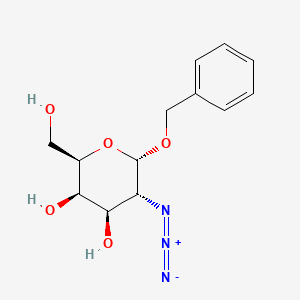

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)
![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)
